molecular formula C8H9F3N2 B3030298 4-(1-Amino-2,2,2-trifluoroethyl)aniline CAS No. 886371-51-3

4-(1-Amino-2,2,2-trifluoroethyl)aniline

Cat. No.: B3030298
CAS No.: 886371-51-3
M. Wt: 190.17
InChI Key: OBHDPXUAHBSVPI-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2,2-trifluoroethyl)aniline is a chemical compound of significant interest in synthetic and medicinal chemistry research due to its structure that incorporates both an aniline and a 1-amino-2,2,2-trifluoroethyl moiety. The presence of the trifluoromethyl (CF3) group is a key structural feature, as introducing fluorine atoms into organic molecules often alters their electronic properties, metabolic stability, and lipophilicity, which are valuable traits in the design of bioactive molecules . While specific applications for this exact compound are not fully detailed in the literature, its structure suggests its potential utility as a versatile building block. It could serve as a precursor for the synthesis of more complex molecules, such as those explored in the iron porphyrin-catalyzed N-trifluoroethylation of anilines, a method used to create N-trifluoroethylated anilines that are platform chemicals in agrochemistry and medicinal chemistry . The primary amine groups on the molecule make it suitable for further functionalization, including use in nucleophilic reactions or the synthesis of heterocycles . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OBHDPXUAHBSVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680014
Record name 4-(1-Amino-2,2,2-trifluoroethyl)aniline
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Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-51-3
Record name 4-Amino-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
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Record name 4-(1-Amino-2,2,2-trifluoroethyl)aniline
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Record name 886371-51-3
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Synthetic Methodologies and Strategic Approaches for 4 1 Amino 2,2,2 Trifluoroethyl Aniline

Direct Synthetic Pathways to the Core Structure

Direct methods aim to construct the chiral aminotrifluoroethyl moiety directly on a pre-formed or concurrently formed aniline (B41778) ring. These approaches are often favored for their efficiency and atom economy.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org For the synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline, this strategy typically begins with a trifluoromethyl ketone precursor. The general process involves two key steps: the formation of an imine from the ketone and an amine source, followed by the reduction of the C=N double bond. masterorganicchemistry.com

Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. NaBH₃CN is particularly useful as it is selective for the reduction of imines in the presence of ketones, allowing the reaction to be performed in a single pot by mixing the ketone, amine source (like ammonia (B1221849) or ammonium (B1175870) formate), and the reducing agent together. masterorganicchemistry.com

Starting Material Amine Source Reducing Agent/Catalyst Key Features
4-nitro-2,2,2-trifluoroacetophenoneNH₃ / NH₄⁺ sourceH₂ / Pd/COne-pot reduction of both nitro and imine intermediates. nih.gov
4-amino-2,2,2-trifluoroacetophenoneNH₃ / NH₄⁺ sourceNaBH₃CNSelective reduction of the imine intermediate. masterorganicchemistry.com
4-nitro-2,2,2-trifluoroacetophenoneAmmonium FormateRuCl₂(PPh₃)₃ / LigandTransfer hydrogenation conditions; amine and hydrogen source in one. sioc-journal.cn

Grignard Addition Approaches

The addition of organometallic reagents, such as Grignard reagents, to imines or their derivatives provides a robust method for C-C bond formation and the synthesis of amines. While this method is more commonly used to add alkyl or aryl groups to the α-carbon, it can be adapted for the synthesis of the target compound, typically by reacting a Grignard reagent with a nitrile precursor followed by hydrolysis and reduction. For instance, a Grignard reagent can add to a nitrile to form an imine intermediate, which is then hydrolyzed to a ketone and subsequently subjected to reductive amination. masterorganicchemistry.com

A more direct, though less common, application would involve the addition of a nitrogen-containing nucleophile to a suitable electrophile, a strategy that is conceptually related but diverges from the classic Grignard reaction. The high reactivity of Grignard reagents often necessitates the use of protecting groups on the aniline amine to prevent side reactions.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. The Strecker reaction is a classic MCR for synthesizing α-amino acids and can be adapted for α-trifluoromethyl amines. nih.gov The reaction involves an aldehyde or ketone, an amine source (like ammonia), and a cyanide source (e.g., KCN or TMSCN). For the target molecule, the process would start with 4-amino-2,2,2-trifluoroacetophenone, which reacts with ammonia and cyanide to form an α-aminonitrile, a direct precursor that can be hydrolyzed to the corresponding amine.

The Passerini and Ugi reactions are other powerful MCRs, though their direct application to synthesize the primary amine of the target molecule is less straightforward and often yields more complex, substituted amine derivatives. nih.gov

Stereoselective and Enantioselective Synthesis

Creating the chiral center at the α-carbon with a specific stereochemistry is crucial for pharmaceutical applications. nih.gov Several strategies exist to achieve stereocontrol.

Diastereoselective Methods: These approaches often use a chiral auxiliary. For example, the ketone precursor can be reacted with a chiral amine to form a diastereomeric mixture of imines. Subsequent reduction often proceeds with facial selectivity, controlled by the chiral auxiliary, leading to an excess of one diastereomer of the product. The auxiliary can then be cleaved to yield the enantioenriched primary amine.

Catalytic Enantioselective Methods: This is a more atom-economical approach that involves the use of a chiral catalyst. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy. nih.gov Chiral catalysts based on metals like ruthenium, rhodium, palladium, and iridium, combined with chiral ligands, have been successfully employed for the hydrogenation or transfer hydrogenation of trifluoromethyl ketimines, achieving high yields and excellent enantioselectivities. thieme-connect.comresearchgate.net Chiral phosphoric acids have also emerged as effective organocatalysts for these transformations. nih.gov

Method Catalyst/Reagent Typical ee Key Features
Asymmetric HydrogenationPd-BIPHEP complexesHighRequires high pressure H₂ and specialized solvents like TFE. nih.gov
Asymmetric Transfer HydrogenationRu-amino alcohol complexes>90%Uses isopropanol (B130326) as a convenient hydrogen source. thieme-connect.com
Organocatalytic ReductionChiral Phosphoric Acid / BoraneHighMetal-free approach for imine reduction. organic-chemistry.org
Biocatalytic N-H InsertionEngineered Cytochrome cup to 99%Uses diazo reagents to insert a carbene into the N-H bond of aniline. nih.gov

Synthesis via Precursor Functionalization and Transformations

This strategy involves synthesizing a molecule that already contains the aminotrifluoroethyl group and then performing chemical transformations on other parts of the molecule, such as the aniline ring, to arrive at the final product.

Utilization of Trifluoromethylated Imine Derivatives as Intermediates

Trifluoromethylated imines are key intermediates in many synthetic routes. nih.gov These imines are highly electrophilic and susceptible to nucleophilic attack, making them ideal precursors. A common strategy involves the synthesis of an N-aryl trifluoromethyl ketimine from a substituted aniline and a trifluoromethyl ketone. This imine can then be reduced to the corresponding amine. enamine.net

For the target molecule, a practical approach starts with 4-nitroaniline. This is first converted to the corresponding imine by reaction with 2,2,2-trifluoroacetophenone. This nitro-substituted imine serves as a stable intermediate. The C=N bond of this imine can be reduced using various methods, including catalytic hydrogenation or chemical hydrides. Following the reduction of the imine, the nitro group on the aromatic ring is then reduced to the primary amine, yielding 4-(1-Amino-2,2,2-trifluoroethyl)aniline. This two-step reduction allows for controlled synthesis and purification of intermediates.

Approaches from C-(2,2,2-Trifluoroethyl)aniline Isomers

An alternative, though less direct, synthetic route could originate from isomers of C-(2,2,2-trifluoroethyl)aniline. The synthesis of these isomers has been achieved on a multigram scale from readily available nitrophenylacetic acids in a two-step process. researchgate.net This process involves the conversion of the carboxylic acid group into a trifluoromethyl group using sulfur tetrafluoride, followed by the catalytic reduction of the nitro group to an aniline. researchgate.net

Once the C-(2,2,2-trifluoroethyl)aniline scaffold is obtained, the subsequent and most challenging step is the introduction of an amino group at the benzylic C1-position of the trifluoroethyl side chain. This transformation is not trivial and could theoretically be approached through a benzylic C-H amination. Methodologies for direct benzylic C-H amination have been developed for various substrates, often employing transition metal catalysts or photoredox conditions. nih.gov For instance, strategies involving traceless bifunctional N-aminopyridinium intermediates have been shown to selectively aminate benzylic C-H bonds. nih.gov However, the application of such methods to trifluoroethyl-substituted anilines for the synthesis of the target compound is not yet specifically documented in the literature, representing a potential area for future research.

Palladium-Catalyzed Coupling and Functionalization Reactions

Palladium catalysis offers a powerful toolkit for the formation of C-N bonds, a critical step in the synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline. nih.govscispace.com A primary strategy involves the palladium-catalyzed reductive amination of 4-(trifluoroacetyl)aniline. This approach benefits from the wide availability of palladium catalysts and ligands that can be tailored to optimize reaction conditions and potentially induce stereoselectivity.

While direct C-H amination catalyzed by palladium is a known transformation, its application to the benzylic position of a pre-formed trifluoroethyl aniline is challenging. A more plausible, though multi-step, palladium-catalyzed approach could involve the synthesis of the precursor ketone, 4-(trifluoroacetyl)aniline. This ketone can be synthesized via a palladium-catalyzed cross-coupling reaction between an aryl trifluoroacetate (B77799) and an organoboron compound, which proceeds through the oxidative addition of the ester to a Pd(0) complex. researchgate.net Once synthesized, the ketone can undergo palladium-catalyzed amination. Furthermore, palladium catalysts are instrumental in reactions such as the decarbonylative trifluoromethylation of acid fluorides, showcasing their versatility in organofluorine chemistry. nih.gov

Innovative Reagents and Catalytic Systems in Synthesis

Recent innovations in catalysis provide diverse and efficient pathways for the synthesis of complex molecules like 4-(1-Amino-2,2,2-trifluoroethyl)aniline. These methods often offer high selectivity and the ability to control stereochemistry, which is crucial for pharmaceutical applications.

Organocatalytic Applications in Asymmetric Transformations

Organocatalysis has emerged as a robust alternative to metal-based systems for asymmetric synthesis, avoiding potential metal contamination in the final product. researcher.life The most prominent organocatalytic route to chiral 4-(1-Amino-2,2,2-trifluoroethyl)aniline is the asymmetric reductive amination of 4-(trifluoroacetyl)aniline. researchgate.netresearchgate.net This reaction typically employs a chiral Brønsted acid, such as a derivative of phosphoric acid, to activate the intermediate imine towards reduction by a hydride source like a Hantzsch ester or a borane. researchgate.netresearchgate.net

This methodology has proven effective for a wide range of ketones and amines, affording protected primary amines with excellent yields and high enantioselectivity. researchgate.net The direct nature of this one-pot reaction, where the unstable ketimine intermediate is generated and reduced in situ, is a significant advantage. researchgate.netliv.ac.uk The performance of various organocatalytic systems in analogous reductive amination reactions is summarized below.

Table 1: Performance of Organocatalysts in Asymmetric Reductive Amination of Ketones

Catalyst Type Hydride Source Substrate Scope Typical Enantiomeric Excess (ee)
Chiral Phosphoric Acid Hantzsch Ester Aromatic & Heterocyclic Ketones 85-99%
Chiral SPINOL-derived Borophosphate Pinacolborane Aromatic Ketones up to 98%
Imidazole-based Organocatalyst Hantzsch Ester Aromatic & Aliphatic Ketones 70-95%

Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metals, particularly palladium and copper, are extensively used for the synthesis of arylamines and related compounds. scispace.comresearchgate.net In the context of 4-(1-Amino-2,2,2-trifluoroethyl)aniline synthesis, these catalysts are primarily employed in reductive amination protocols. For instance, palladium(II) complexes, in conjunction with chiral ligands like (S)-t-Bu-PyOX, have been successfully used for the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines through the addition of arylboroxines to trifluoroacetaldehyde-derived imines. acs.org

Copper catalysts also play a significant role, particularly in Chan-Lam amination reactions, which can form C-N bonds using benzylic boronic esters. acs.org While many transition metal-catalyzed reactions focus on N-alkylation of the aniline nitrogen, specific protocols are designed for the formation of the desired benzylic amine. rsc.orgnih.gov The table below highlights relevant transition metal-catalyzed reactions.

Table 2: Transition Metal-Catalyzed Synthesis of Benzylic Amines

Metal Catalyst Ligand/System Reaction Type Substrate Example Yield
Palladium(II) Acetate (S)-t-Bu-PyOX Asymmetric Arylation of Imine Arylboroxine + CF3CH=NR 57-91%
Copper(I) Iodide N,N'-Dimethylethylenediamine C-N Cross-Coupling Aryl Halide + Amide 80-99%
Iridium Complex Chiral Diamine Asymmetric Hydrogenation Ketimine >90%
Rhodium Complex Deguphos Asymmetric Hydrogenation α-Keto Acid + Amine up to 99%

Superbase-Catalyzed Defluorination and Related Reactions

The use of superbases in the synthesis of fluorinated aromatics represents an emerging area of research. Organic superbases, such as phosphazene bases (e.g., t-Bu-P4), have been shown to efficiently catalyze concerted nucleophilic aromatic substitution (SNAr) reactions of aryl fluorides. nih.govacs.org This catalysis proceeds through the dual activation of both the aryl fluoride (B91410) substrate and the nucleophile, allowing the reaction to occur even with electron-rich fluoroarenes under milder conditions than traditional SNAr reactions. nih.govacs.org

While these methods demonstrate the ability of superbases to activate C-F bonds, their application to a defluorination-amination sequence for the synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline is not established. Such a pathway would be highly complex, likely involving partial defluorination followed by amination. Currently, this remains a theoretical approach, with the more direct methods of reductive amination being the preferred and documented synthetic routes.

Reaction Mechanisms and Mechanistic Investigations of 4 1 Amino 2,2,2 Trifluoroethyl Aniline Transformations

Elucidation of Key Reaction Intermediates and Transition States

The transformations of aniline (B41778) derivatives often proceed through distinct intermediates and transition states that dictate the reaction outcome. In reactions involving the modification of the amino group, such as N-alkylation, the formation of metal-carbene complexes has been identified as a key step. For instance, in the iron porphyrin-catalyzed N-trifluoroethylation of anilines, a proposed mechanism involves the initial reaction of the iron porphyrin catalyst with a nitrite (B80452) source to generate a ferrous nitrosyl complex (Fe(II)TPP(NO)). nih.govrsc.org This complex is then attacked by trifluorodiazoethane (formed in situ) to yield a reactive iron-carbene intermediate. nih.govrsc.org The aniline nitrogen then nucleophilically attacks this carbene, leading to the N-trifluoroethylated product. nih.govrsc.org The reaction profile involves transition states linking the starting materials to the intermediate and the intermediate to the final product. researchgate.net

In nucleophilic substitution reactions at other centers involving anilines as nucleophiles, the transition state geometry is critical. For example, the reaction of sulfonimidoyl fluorides with anilines, catalyzed by Ca(NTf₂)₂, proceeds through an Sₙ2-type mechanism. wur.nl Computational studies suggest a transition state where the aniline initiates a nucleophilic attack at the sulfur center, with the calcium ion coordinating to both the sulfonimidoyl group and the leaving fluoride (B91410) ion, thereby stabilizing the transition state. wur.nl

Elimination reactions, which are also pertinent to the side chain of 4-(1-Amino-2,2,2-trifluoroethyl)aniline, can proceed through various transition states depending on the mechanism. unl.edu The pyrolysis of amine oxides and related compounds is understood to occur via a concerted reaction involving a cyclic five-membered transition state. unl.edu For bimolecular elimination (E2) reactions, a single transition state is involved where the base removes a proton simultaneously with the departure of the leaving group. ksu.edu.sa In contrast, unimolecular elimination (E1) reactions involve the formation of a carbocation intermediate in a stepwise process. ksu.edu.samasterorganicchemistry.com

Stereochemical Outcomes and Diastereoselectivity Studies

The stereochemical outcomes of reactions involving 4-(1-Amino-2,2,2-trifluoroethyl)aniline are of significant interest, particularly as the chiral center at the α-carbon of the aminoethyl side chain is often crucial for biological activity in related molecules. nih.gov

Enantiospecific reactions where the aniline moiety acts as a nucleophile have been studied. In the Ca(NTf₂)₂-catalyzed reaction of chiral sulfonimidoyl fluorides with various anilines, the substitution proceeds with a complete inversion of configuration at the sulfur atom, characteristic of an Sₙ2 mechanism. wur.nl This high degree of enantiospecificity was observed for a range of non-heterocyclic anilines. wur.nl However, for certain heterocyclic substrates like 3-aminopyridine, the reaction at elevated temperatures (80 °C) led to racemization of the product. wur.nl

The synthesis of cyclic quaternary α-amino acids, which share structural motifs with the target compound, often relies on diastereoselective methods. nih.gov Methodologies such as the Strecker reaction, applied to chiral ketones, can produce cyano derivatives as single detectable stereoisomers, which are then converted to the desired amino acids. nih.gov Similarly, the diastereoselective synthesis of quaternary α-amino acids has been achieved using diketopiperazine templates, allowing for controlled alkylation.

In the context of elimination reactions, the stereochemistry of the substrate is critical for the E2 mechanism, which requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. ksu.edu.sayoutube.com This geometric constraint directly influences which diastereomeric product is formed. For E1 reactions that proceed through a planar carbocation intermediate, such stereochemical requirements are relaxed, often leading to a mixture of products. masterorganicchemistry.com

Solvent Effects and Catalytic Influence on Reaction Pathways and Kinetics

The choice of solvent and catalyst has a profound impact on the reaction pathways and kinetics of transformations involving aniline derivatives.

Catalytic Influence: In the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride, the catalyst is paramount. A screening of various transition-metal catalysts demonstrated that an iron-porphyrin complex, tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], was uniquely effective, affording the product in high yield. nih.gov In contrast, other metalloporphyrins (Mn, Cu, Co), simple iron salts (FeCl₃, FeCl₂), and common N-trifluoroethylation catalysts like AgSbF₆ and Cu[(CH₃CN)₄]PF₆ gave poor to negligible yields. nih.gov This highlights the specific role of the iron porphyrin in forming the necessary reactive intermediate. nih.gov

Solvent Effects: The solvent medium plays a critical role in modulating reactivity. For the aforementioned iron porphyrin-catalyzed reaction, an aqueous solvent system was found to be key. nih.gov A mixture of H₂O and CH₂Cl₂ (1:1) proved to be the optimal solvent, demonstrating that the presence of water is crucial for the reaction's success. nih.gov

In other reactions, such as the aza-Michael addition of anilines to enoates, polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) significantly promote the reaction. These solvents are thought to activate the electrophilic partner through hydrogen bonding, increasing its susceptibility to attack by the weakly nucleophilic aniline. For the Castagnoli–Cushman cycloaddition of imines with homophthalic anhydride (B1165640), 2,2,2-trifluoroethanol (B45653) (TFE) was also found to dramatically increase reaction rates, potentially through a dual activation of both the imine and the anhydride via its strong hydrogen-bond donor ability. mdpi.com

In aromatic nucleophilic substitution reactions, solvent choice can determine the rate-limiting step. For the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, base catalysis was observed in most aprotic solvents. rsc.org However, in solvents with hydrogen-bond donor (HBD) properties like chloroform (B151607) and acetonitrile (B52724), the reaction was insensitive to base catalysis, suggesting that these solvents assist in the departure of the fluoride leaving group, making the initial formation of the intermediate the rate-determining step. rsc.org

Optimization of Catalysts and Solvents for N-Trifluoroethylation of o-Methyl Aniline nih.gov
EntryCatalystSolventYield (%)
1Fe(TPP)ClH₂O/CH₂Cl₂ (1:1)78
2MnTPPClH₂O/CH₂Cl₂ (1:1)Trace
3CuTPPClH₂O/CH₂Cl₂ (1:1)Trace
4CoTPPH₂O/CH₂Cl₂ (1:1)Trace
5FeCl₃H₂O/CH₂Cl₂ (1:1)<5
6AgSbF₆H₂O/CH₂Cl₂ (1:1)<5
7Fe(TPP)ClCH₂Cl₂21
8Fe(TPP)ClH₂O45

Investigation of Cycloaddition and Elimination Reactions

Cycloaddition Reactions: Aniline derivatives can participate in cycloaddition reactions, either directly or after conversion into a reactive intermediate like an imine. In the Castagnoli–Cushman reaction, imines formed from anilines undergo a [4+2] cycloaddition with homophthalic anhydride to produce tetrahydroisoquinoline-4-carboxylic acids. mdpi.com The reaction is significantly promoted by fluorinated alcohol solvents. mdpi.com

Anilines can also serve as structural templates to facilitate cycloadditions. For example, cocrystallization of chlorinated anilines with trans-1,2-bis(4-pyridyl)ethylene (BPE) can pre-organize the BPE molecules through hydrogen bonding and π-π stacking interactions. nih.gov This arrangement allows for a quantitative [2+2] photocycloaddition in the solid state to form a stereoselective cyclobutane (B1203170) product upon UV irradiation. nih.gov While aniline itself can be an ineffective nucleophile in some cycloaddition-like reactions for forming heterocycles such as tetrazoles, its derivatives are competent in other transformations. acs.orgnih.gov

Elimination Reactions: The 1-amino-2,2,2-trifluoroethyl side chain of the title compound is susceptible to elimination reactions, which are fundamental for creating double bonds. ksu.edu.sa These reactions typically proceed via E2 (bimolecular) or E1 (unimolecular) mechanisms. youtube.com

E2 Mechanism: This is a concerted, single-step process where a base removes a β-hydrogen at the same time the leaving group departs from the α-carbon. youtube.com The reaction rate is dependent on the concentration of both the substrate and the base. youtube.com A key requirement for the E2 mechanism is an anti-periplanar stereochemical arrangement between the C-H and C-Leaving Group bonds. youtube.com The regioselectivity often follows Zaitsev's rule (favoring the more substituted alkene), unless a sterically bulky base is used, which then favors the Hofmann product (the less substituted alkene). ksu.edu.sa

E1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com A weak base then removes a β-hydrogen in a fast second step to form the alkene. masterorganicchemistry.com The rate of an E1 reaction is dependent only on the substrate concentration. masterorganicchemistry.com A significant feature of the E1 pathway is the possibility of carbocation rearrangements to form a more stable intermediate before elimination occurs. youtube.com

For 4-(1-Amino-2,2,2-trifluoroethyl)aniline, if the primary amino group on the side chain were converted into a good leaving group (e.g., by diazotization or conversion to a quaternary ammonium (B1175870) salt), elimination could occur. The strong electron-withdrawing effect of the CF₃ group would influence the acidity of the β-hydrogens and the stability of any potential carbocation intermediate.

Nucleophilic and Electrophilic Reactivity Profiles of the Compound

The reactivity of 4-(1-Amino-2,2,2-trifluoroethyl)aniline is dictated by the interplay between its nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The compound possesses two primary nucleophilic centers: the nitrogen of the aromatic amino group and the nitrogen of the side-chain amino group.

Aromatic Amine: The nucleophilicity of the aniline nitrogen is moderate. The lone pair of electrons on the nitrogen can participate in resonance with the aromatic π-system, which decreases its availability for nucleophilic attack compared to aliphatic amines. Nevertheless, anilines are competent nucleophiles in a variety of reactions, including SₙAr substitutions, alkylations, and additions to carbonyls and carbenes. nih.govresearchgate.netresearchgate.net The reactivity is sensitive to substituents on the aromatic ring; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. nih.gov

Aliphatic Amine: The primary amino group on the ethyl side chain is expected to be a stronger nucleophile than the aromatic amine, as its lone pair is localized and not delocalized by resonance. However, its basicity and nucleophilicity are significantly reduced by the strong inductive electron-withdrawing effect of the adjacent CF₃ group.

Studies on the kinetics of reactions between amines and electrophiles like 1,3,5-trinitrobenzene (B165232) show that the trifluoroethyl group reduces the reactivity of the amine. rsc.org

Electrophilic Reactivity: The primary electrophilic sites are the aromatic ring and the carbon atom attached to the trifluoromethyl group.

Aromatic Ring: The aniline -NH₂ group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. However, this activation is counteracted by the 1-amino-2,2,2-trifluoroethyl substituent. The trifluoromethyl group is strongly deactivating due to its powerful electron-withdrawing inductive effect. This push-pull electronic nature makes predicting the precise outcome of electrophilic substitution challenging. The electron-rich nature of the ring does, however, make it susceptible to reactions with highly electrophilic species, including radical fluoroalkylation reactions. researchgate.net

Side Chain: The carbon atom bonded to the CF₃ group is highly electron-deficient and could potentially be a site for nucleophilic attack, although this would require the displacement of a hydride or a different leaving group under specific conditions.

Summary of Reactivity Profiles
Functional GroupReactivity TypeDescriptionGoverning Factors
Aromatic -NH₂NucleophilicActs as a moderate nucleophile in alkylation, acylation, and addition reactions.Resonance delocalization (reduces reactivity); Ring substituents.
Aliphatic -NH₂NucleophilicPotentially more nucleophilic than aromatic amine but significantly weakened by adjacent CF₃ group.Inductive effect of CF₃ (reduces reactivity).
Aromatic RingElectrophilic SubstitutionActivated by -NH₂ group (ortho, para-directing), but deactivated by the -CH(NH₂)CF₃ group.Push-pull effects of the two substituents.

Advanced Spectroscopic Techniques for Research Characterization of 4 1 Amino 2,2,2 Trifluoroethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a premier analytical technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 4-(1-Amino-2,2,2-trifluoroethyl)aniline, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides a complete picture of its atomic framework and connectivity.

Proton NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In 4-(1-Amino-2,2,2-trifluoroethyl)aniline, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the aliphatic methine proton, and the amine protons.

The aromatic region typically displays an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-2, H-6) are expected to resonate upfield compared to those ortho to the electron-withdrawing trifluoroethylamino group (H-3, H-5). The aliphatic methine proton (-CH(NH₂)CF₃) is anticipated to appear as a quartet due to coupling with the three equivalent fluorine atoms of the trifluoromethyl group. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(1-Amino-2,2,2-trifluoroethyl)aniline

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (H-2, H-6) 6.6 - 6.8 Doublet
Aromatic (H-3, H-5) 7.2 - 7.4 Doublet
Aliphatic (-CH) 4.5 - 5.0 Quartet (q)

Note: Predicted values are based on the analysis of similar structures and are typically recorded in solvents like CDCl₃ or DMSO-d₆.

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of 4-(1-Amino-2,2,2-trifluoroethyl)aniline will show distinct signals for each unique carbon atom.

The aromatic carbons will have chemical shifts in the typical range of 110-150 ppm. The carbon attached to the nitrogen (C-1) is expected to be the most deshielded in the aromatic region. The carbon bearing the trifluoromethyl group (C-4) will also be significantly affected. The trifluoromethyl carbon (-CF₃) itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. The aliphatic methine carbon (-CH) will be observed in the aliphatic region, with its signal also split into a quartet by the attached fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1-Amino-2,2,2-trifluoroethyl)aniline

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling)
C-1 (C-NH₂) 145 - 148 Singlet
C-2, C-6 128 - 130 Singlet
C-3, C-5 114 - 116 Singlet
C-4 125 - 128 Quartet (small)
-CH 55 - 65 Quartet

Note: Chemical shifts are relative to a standard reference like Tetramethylsilane (TMS).

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides clean spectra with a wide chemical shift range, making it excellent for detecting subtle differences in the fluorine environment. nih.gov

For 4-(1-Amino-2,2,2-trifluoroethyl)aniline, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a doublet due to coupling with the adjacent methine proton. The chemical shift of the -CF₃ group is a sensitive indicator of the electronic environment of the molecule. doi.org

While 1D NMR spectra provide essential information, 2D NMR experiments are crucial for confirming the complete structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For the target molecule, COSY would show cross-peaks between the adjacent aromatic protons (H-2/H-3 and H-5/H-6), confirming their positions on the aniline ring. It would also show a correlation between the methine proton and the amine protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations. It would be used to definitively assign each proton signal to its directly attached carbon atom (e.g., linking the aromatic proton signals to their corresponding aromatic carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations. HMBC is invaluable for piecing together the molecular skeleton. For instance, it would show correlations from the methine proton to the C-4 and C-3/C-5 carbons of the aromatic ring, confirming the attachment point of the trifluoroethylamino side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. globalresearchonline.net These two techniques are often complementary.

The key functional groups in 4-(1-Amino-2,2,2-trifluoroethyl)aniline each have characteristic vibrational modes.

N-H Vibrations: The primary amine group (-NH₂) gives rise to symmetric and asymmetric stretching vibrations, which are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration usually appears around 1600-1650 cm⁻¹. core.ac.uk

C-H Vibrations: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. The aliphatic C-H stretch of the methine group is expected in the 2850-3000 cm⁻¹ range.

C=C Vibrations: The aromatic ring has characteristic C=C stretching vibrations that appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-F Vibrations: The trifluoromethyl group is associated with strong C-F stretching bands, which are typically very intense in the IR spectrum and occur in the 1100-1300 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations for aromatic amines are usually found in the 1250-1380 cm⁻¹ range.

Table 3: Key Vibrational Frequencies for 4-(1-Amino-2,2,2-trifluoroethyl)aniline

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Primary Spectroscopic Activity
Asymmetric & Symmetric Stretch -NH₂ (Amine) 3300 - 3500 IR
Scissoring (Bend) -NH₂ (Amine) 1600 - 1650 IR
Stretch Aromatic C-H 3000 - 3100 IR, Raman
Stretch Aliphatic C-H 2850 - 3000 IR, Raman
Stretch Aromatic C=C 1450 - 1600 IR, Raman
Stretch C-N 1250 - 1380 IR

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach for the unequivocal structural characterization of 4-(1-Amino-2,2,2-trifluoroethyl)aniline, ensuring its identity and purity for further research and application.

Conformational Analysis and Intermolecular Interactions via Vibrational Signatures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for investigating the molecular structure of 4-(1-Amino-2,2,2-trifluoroethyl)aniline. mdpi.com By analyzing the vibrational modes of the molecule's constituent chemical bonds, researchers can gain detailed insights into its conformational preferences and the nature of its intermolecular interactions. The vibrational spectrum is dominated by contributions from the aniline ring, the chiral ethylamine (B1201723) side chain, and the trifluoromethyl group.

The amino groups (-NH₂) on the aromatic ring and the chiral center are of particular interest. Their N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. materialsciencejournal.orgnih.gov In aniline, symmetric and antisymmetric stretching modes are found around 3422 cm⁻¹ and 3508 cm⁻¹, respectively. materialsciencejournal.org The presence of two amino groups in 4-(1-Amino-2,2,2-trifluoroethyl)aniline would lead to a complex set of bands in this region, sensitive to hydrogen bonding. Intermolecular hydrogen bonds, such as N-H···N, would cause these bands to broaden and shift to lower frequencies, providing evidence of molecular aggregation in the condensed phase. researchgate.net

The trifluoromethyl (-CF₃) group introduces strong, characteristic vibrations. The C-F stretching modes are expected to produce intense absorption bands in the IR spectrum, typically between 1400 and 1000 cm⁻¹. These bands are crucial for confirming the presence of the fluorinated substituent. Furthermore, the C-N stretching vibrations, coupled with other modes, provide information about the electronic environment of the amino groups. The aromatic C-N stretch is anticipated around 1280 cm⁻¹, while the aliphatic C-N stretch will appear at a lower frequency. materialsciencejournal.org

Conformational analysis focuses on the rotational isomers (rotamers) arising from rotation around the C-C and C-N single bonds of the side chain. nih.gov Different spatial arrangements of the amino and trifluoromethyl groups relative to the aniline ring will result in distinct vibrational signatures, particularly in the fingerprint region (below 1500 cm⁻¹). Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to estimate their relative energies. nih.govresearchgate.net By comparing experimental IR and Raman spectra with calculated spectra for different possible conformers, the most stable structures in the gas phase or in solution can be identified.

Table 1: Predicted Characteristic Vibrational Frequencies for 4-(1-Amino-2,2,2-trifluoroethyl)aniline
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Information Gained
N-H StretchingAromatic & Aliphatic -NH₂3500 - 3300Presence of amino groups, hydrogen bonding
C-H StretchingAromatic Ring3100 - 3000Confirmation of aromatic structure
C=C StretchingAromatic Ring1650 - 1450Aniline ring structure
N-H Bending-NH₂1650 - 1550Structural information
C-F Stretching-CF₃1400 - 1000Presence of trifluoromethyl group
C-N StretchingAromatic & Aliphatic C-N1350 - 1250 (Aromatic) 1250 - 1020 (Aliphatic)Side chain and ring connectivity

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of 4-(1-Amino-2,2,2-trifluoroethyl)aniline and for elucidating its structure through controlled fragmentation. The compound has a molecular formula of C₈H₉F₃N₂ and a monoisotopic mass of approximately 190.0718 Da. achemblock.com

High-resolution mass spectrometry (HRMS) can precisely determine this mass, allowing for the unambiguous confirmation of the elemental formula. In a typical analysis using electrospray ionization (ESI), the molecule would be observed as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 191.0796.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For 4-(1-Amino-2,2,2-trifluoroethyl)aniline, the fragmentation is expected to be dictated by the stability of the resulting ions and neutral losses.

A plausible fragmentation pathway would initiate from the protonated molecule:

Benzylic Cleavage: The bond between the chiral carbon and the aniline ring is a likely point of initial cleavage. A primary fragmentation route would be the loss of the trifluoromethyl group (•CF₃) followed by rearrangement, or the cleavage of the C-C bond of the side chain.

Loss of Ammonia (B1221849): Cleavage adjacent to the aliphatic amino group could result in the neutral loss of ammonia (NH₃), a common pathway for primary amines.

Side-Chain Fragmentation: The bond between the two carbons of the ethyl side chain is susceptible to cleavage. This could lead to the formation of a resonance-stabilized anilinium-type ion and a neutral fragment.

The study of these fragmentation patterns is critical for the structural identification of the compound in complex mixtures and for distinguishing it from potential isomers. nih.gov

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of 4-(1-Amino-2,2,2-trifluoroethyl)aniline
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
191.08 ([M+H]⁺)174.05NH₃[M+H-NH₃]⁺
191.08 ([M+H]⁺)122.04C₂H₂F₃N[4-aminophenyl]⁺ fragment
191.08 ([M+H]⁺)106.07CF₃CHNH₂[Aniline] radical cation
191.08 ([M+H]⁺)93.06C₂H₂F₃N₂[C₆H₅NH₂]⁺, Anilinium ion

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for 4-(1-Amino-2,2,2-trifluoroethyl)aniline is not widely reported in publicly accessible databases, the technique would provide invaluable information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions. acs.org

A successful single-crystal X-ray diffraction experiment would reveal the preferred conformation of the 1-amino-2,2,2-trifluoroethyl side chain relative to the plane of the aniline ring. It would also provide precise measurements of all bond lengths and angles, confirming the molecular geometry predicted by theoretical models.

Of particular interest in the solid-state structure would be the network of intermolecular interactions that dictate the crystal packing. The molecule contains multiple hydrogen bond donors (the two -NH₂ groups) and acceptors (the nitrogen atoms and potentially the electronegative fluorine atoms). This functionality allows for the formation of an extensive hydrogen-bonding network. Key interactions would likely include:

N-H···N hydrogen bonds: Linking the amino groups of one molecule to the amino nitrogens of neighboring molecules.

N-H···F hydrogen bonds: The potential for the amino groups to interact with the fluorine atoms of the -CF₃ group on an adjacent molecule.

π-π stacking: Interactions between the aromatic rings of adjacent aniline moieties.

These interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis could further be used to visualize and quantify these intermolecular contacts within the crystal lattice. mdpi.com

Table 3: Potential Intermolecular Interactions in the Solid State of 4-(1-Amino-2,2,2-trifluoroethyl)aniline
Interaction TypeParticipating GroupsSignificance
Hydrogen BondingN-H (donor) and N (acceptor)Primary interaction governing crystal packing and lattice energy.
Hydrogen BondingN-H (donor) and F (acceptor)Contributes to the stability of the 3D crystal structure.
π-π StackingAniline RingsInfluences crystal density and electronic properties.
van der Waals ForcesEntire MoleculeContribute to the overall cohesive energy of the crystal.

Hyphenated Analytical Techniques in Research (e.g., GC-MS, LC-MS for complex mixture analysis in research settings)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline in complex research settings, such as reaction monitoring, impurity profiling, or metabolomic studies. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent of these methods.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility and thermal stability of the analyte are critical. Due to the presence of two polar amino groups, direct analysis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline can be challenging, potentially leading to poor peak shape and thermal degradation. Therefore, a derivatization step is often employed to enhance volatility and thermal stability. nih.gov The amino groups can be acylated or silylated, for example, using reagents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net Following separation on a GC column, the mass spectrometer provides confident identification based on the compound's mass spectrum and fragmentation pattern, as well as sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of polar and non-volatile compounds like 4-(1-Amino-2,2,2-trifluoroethyl)aniline, as it typically does not require derivatization. semanticscholar.org Reversed-phase high-performance liquid chromatography (HPLC) is the common separation mode, where the compound is separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid like formic acid to promote protonation. semanticscholar.orgnih.gov

The eluent from the LC is directed into a mass spectrometer, typically equipped with an ESI source. In positive ion mode, the analyte is detected as the protonated molecule [M+H]⁺. LC-MS/MS can be used for highly selective and sensitive quantification by employing multiple reaction monitoring (MRM), where the instrument is set to monitor a specific transition from the precursor ion to a characteristic product ion. rug.nlresearchgate.net This approach allows for the accurate measurement of the analyte even at trace levels in complex matrices like biological fluids or environmental samples.

Table 4: Exemplar Parameters for a Research LC-MS Method for 4-(1-Amino-2,2,2-trifluoroethyl)aniline Analysis
ParameterTypical Setting
LC ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS Analysis ModeSingle Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)191.1
Product Ion (m/z) for MRM174.1 (example)

Computational and Theoretical Chemistry Studies on 4 1 Amino 2,2,2 Trifluoroethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

Optimized Geometrical Parameters and Conformational Preferences

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be predicted. For aniline (B41778) and its derivatives, the orientation of the amino group relative to the phenyl ring is a critical conformational feature.

Substituents on the aniline ring can influence these geometric parameters. For instance, electron-donating or electron-withdrawing groups alter the C-N bond length and the pyramidalization of the amino group. In the case of 4-(1-Amino-2,2,2-trifluoroethyl)aniline, the bulky and electron-withdrawing trifluoroethylamino group at the para position is expected to significantly impact the geometry of the benzene (B151609) ring and the exocyclic amino group.

Table 1: Representative Optimized Geometrical Parameters for Aniline (Calculated at the B3LYP/6-31G(d) level)

ParameterBond Length (Å) / Bond Angle (°)
C-N Bond Length1.403
N-H Bond Length1.011
C-C Bond Length (avg.)1.395
C-N-H Bond Angle113.1
H-N-H Bond Angle112.9

Note: This data is for the parent aniline molecule and serves as a reference. The actual parameters for 4-(1-Amino-2,2,2-trifluoroethyl)aniline would be influenced by the substituent.

Vibrational Frequency Predictions and Validation against Experimental Data

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. These predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing these calculated frequencies with experimental spectroscopic data, when available, allows for the validation of the computational model and the accurate assignment of spectral bands. materialsciencejournal.orgglobalresearchonline.net

For aniline, the N-H stretching vibrations of the amino group are typically observed in the range of 3400-3500 cm⁻¹. materialsciencejournal.org The presence of the 1-amino-2,2,2-trifluoroethyl group in the target molecule would introduce additional vibrational modes, including C-F stretching and CF₃ deformation modes, which are expected to appear at characteristic frequencies.

Table 2: Selected Predicted Vibrational Frequencies for Aniline (B3LYP/6-31G(d))

Vibrational ModeCalculated Frequency (cm⁻¹)
NH₂ asymmetric stretching3502
NH₂ symmetric stretching3408
C-N stretching1265
N-H rocking1106, 1037

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from computational calculations provide quantitative measures of a molecule's reactivity and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For aniline derivatives, the HOMO is typically localized on the phenyl ring and the amino group, reflecting their electron-donating nature. The LUMO is usually distributed over the aromatic ring. The introduction of the trifluoroethyl group is expected to lower the HOMO and LUMO energy levels due to its electron-withdrawing nature. This, in turn, influences the charge transfer characteristics within the molecule. documentsdelivered.com

Table 3: Representative Frontier Molecular Orbital Energies for Substituted Anilines

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-aminoaniline--4.6019
p-isopropylaniline--5.2968
p-nitroaniline--3.8907

Note: Data extracted from a study on various aniline derivatives to illustrate the effect of substituents on the HOMO-LUMO gap. thaiscience.info Specific values for 4-(1-Amino-2,2,2-trifluoroethyl)aniline are not available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Red-colored regions on the MEP surface indicate a negative electrostatic potential (electron-rich), while blue-colored regions represent a positive potential (electron-poor).

In aniline, the region around the nitrogen atom of the amino group is typically electron-rich, making it a likely site for electrophilic attack. The aromatic ring also exhibits regions of negative potential. For 4-(1-Amino-2,2,2-trifluoroethyl)aniline, the highly electronegative fluorine atoms of the trifluoromethyl group would create a significant region of positive electrostatic potential, while the amino group would remain a primary site of negative potential.

Natural Bonding Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, are crucial for understanding molecular stability. ijnc.ir

Table 4: Representative NBO Analysis of Intramolecular Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(N)π(C-C)Value dependent on specific aniline derivative
σ(C-H)σ(C-C)Value dependent on specific aniline derivative

Note: Specific stabilization energies for 4-(1-Amino-2,2,2-trifluoroethyl)aniline are not available. This table illustrates the type of data obtained from NBO analysis.

Reaction Pathway Modeling and Transition State Characterization

The study of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, providing insights into the feasibility and kinetics of chemical transformations. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

Methodology: Reaction pathway analysis for a compound like 4-(1-Amino-2,2,2-trifluoroethyl)aniline would typically involve quantum chemical calculations, often using DFT methods like B3LYP or M06-2X. researchgate.netmdpi.com Researchers model the interaction of the aniline derivative with other reactants, such as radicals or electrophiles. mdpi.com The process involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find the lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy barrier of the reaction.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Energy Calculation: Single-point energy calculations with higher-level basis sets are often performed on the optimized geometries to obtain more accurate reaction and activation energies. mdpi.com

Application to Related Anilines: For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have detailed the potential energy surface, identifying pathways such as H-atom abstraction from the amino group and OH addition to the aromatic ring. mdpi.com Such studies calculate the energy barriers for each pathway, allowing researchers to predict the most favorable reaction route and the primary products. mdpi.com Similar methodologies could be applied to model reactions involving 4-(1-Amino-2,2,2-trifluoroethyl)aniline, such as N-alkylation, oxidation, or electrophilic aromatic substitution, to characterize the transition states and determine the kinetic and thermodynamic viability of these transformations. acs.orgrsc.org

Spectroscopic Property Prediction and Computational Validation

Computational methods are widely used to predict spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. conicet.gov.ar For 4-(1-Amino-2,2,2-trifluoroethyl)aniline, key techniques include Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The fluorine atom also allows for the use of ¹⁹F NMR, a highly sensitive technique for analyzing fluorinated compounds. nih.gov

NMR Spectroscopy Prediction: Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The typical workflow involves:

Optimizing the molecular geometry using a DFT method.

Calculating the magnetic shielding tensors using a method like Gauge-Including Atomic Orbital (GIAO).

Referencing the calculated isotropic shielding values to a standard (e.g., Tetramethylsilane for ¹H and ¹³C) to obtain the chemical shifts.

Recent advancements also utilize machine learning and deep neural networks, trained on vast datasets of known structures and their spectra, to predict NMR shifts with high accuracy and speed. nih.gov These predictions can be compared with experimental data to validate the proposed structure of a synthesized compound.

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts The following data is hypothetical to illustrate the format of computational validation, as specific experimental and calculated values for 4-(1-Amino-2,2,2-trifluoroethyl)aniline are not available in the searched literature.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (NH₂)5.105.05
¹H (CH)4.504.48
¹³C (C-NH₂)145.2145.0
¹³C (CF₃)125.8 (q)125.5 (q)
¹⁹F (CF₃)-74.5-74.3

UV-Vis Spectroscopy Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.com The calculation predicts the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). mdpi.comresearchgate.net The oscillator strength is also calculated, which relates to the intensity of the absorption band. mdpi.com

These theoretical spectra can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule, such as π → π* transitions in the aromatic ring. mdpi.comresearchgate.net For aniline derivatives, computational studies help interpret how substituents affect the absorption maxima and molar absorptivity. researchgate.net

Table 2: Illustrative TD-DFT Prediction for UV-Vis Absorption The following data is hypothetical to illustrate the typical output of a TD-DFT calculation.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.085HOMO → LUMO
S₀ → S₂2650.450HOMO-1 → LUMO
S₀ → S₃2300.310HOMO → LUMO+1

Chemical Transformations and Derivatization of 4 1 Amino 2,2,2 Trifluoroethyl Aniline

Modification of the Amino Group (e.g., acylation, alkylation, carbamoylation)

The primary amino group in 4-(1-Amino-2,2,2-trifluoroethyl)aniline is a key site for derivatization, enabling the introduction of a wide variety of functional groups through several common reactions.

Acylation: The amino group can be readily acylated to form amides. This is often done to protect the amino group during subsequent reactions or to introduce specific functionalities. For instance, acetylation with acetic anhydride (B1165640) can yield the corresponding acetanilide (B955) derivative. This transformation is significant as it modulates the electronic properties of the aniline (B41778) ring, making it less susceptible to oxidation and directing electrophilic aromatic substitution to the para position.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. For example, N-trifluoroethylation of anilines has been accomplished using 2,2,2-trifluoroethylamine (B1214592) hydrochloride in the presence of an iron porphyrin catalyst. rsc.orgnih.gov This reaction proceeds via a one-pot cascade of diazotization and N-trifluoroethylation. rsc.orgnih.gov Such modifications are crucial for altering the steric and electronic environment around the nitrogen atom, which can influence the molecule's biological activity and physical properties.

Carbamoylation: The reaction of the amino group with isocyanates or related reagents leads to the formation of urea (B33335) derivatives. This carbamoylation process is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can enhance binding affinity to biological targets.

Table 1: Representative Reactions of the Amino Group
Reaction TypeReagent ExampleProduct TypeSignificance
AcylationAcetic AnhydrideAmide (Acetanilide derivative)Protection of amino group, modulation of electronic properties.
Alkylation2,2,2-Trifluoroethylamine HCl / CatalystSecondary AmineModification of steric and electronic environment. rsc.orgnih.gov
CarbamoylationIsocyanateUrea derivativeIntroduction of hydrogen bonding motifs for biological applications.

Reactions Involving the Trifluoroethyl Moiety (e.g., defluorinative functionalization)

The trifluoroethyl group is generally stable, but under specific conditions, it can undergo transformations. Defluorinative functionalization of (2,2,2-trifluoroethyl)arenes has been demonstrated using a phosphazene base catalyst. nih.gov This reaction proceeds through the elimination of hydrogen fluoride (B91410) to form a gem-difluorostyrene intermediate, which can then react with nucleophiles like alkanenitriles to yield monofluoroalkene products. nih.gov This type of transformation offers a pathway to novel fluorinated structures that might not be accessible through direct synthesis.

Electrophilic Aromatic Substitution and Directed Ortho Metalation on the Aniline Ring

The aniline ring is susceptible to electrophilic attack, with the position of substitution being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group and an ortho-, para-director for EAS reactions such as halogenation, nitration, and sulfonation. chemistrysteps.comwikipedia.orgbyjus.com However, the strong activating nature of the amino group can lead to multiple substitutions and side reactions. libretexts.org To control the reaction, the amino group is often protected, for example, by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled monosubstitution, predominantly at the para-position due to steric hindrance. libretexts.org

Directed Ortho Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org The amino group itself, or more commonly a derivatized form like an amide or a carbamate, can act as a DMG. wikipedia.orguwindsor.ca This allows for the introduction of a wide range of electrophiles specifically at the position ortho to the amino-containing substituent, a position that can be difficult to access through classical EAS.

Table 2: Aromatic Ring Functionalization Strategies
Reaction TypeKey FeatureTypical OutcomeControlling Factor
Electrophilic Aromatic SubstitutionAmino group is a strong o,p-director. chemistrysteps.comwikipedia.orgbyjus.comSubstitution at ortho and para positions.Protection of the amino group to control reactivity and selectivity. libretexts.org
Directed Ortho MetalationA directing group guides lithiation to the ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.orgExclusive ortho-functionalization.Choice of directing group and organolithium reagent. wikipedia.orguwindsor.ca

Formation of Polycyclic Heterocycles and Complex Molecular Scaffolds

Substituted anilines are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The amino group of 4-(1-Amino-2,2,2-trifluoroethyl)aniline can participate in condensation reactions with various difunctional reagents to form heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines or related heterocycles. The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, which can lead to the formation of spiro heterocycles. nih.govresearchgate.net Furthermore, fluorinated anilines are used as precursors for bicyclic heterocycles like quinoxalines and tricyclic systems such as benzoimidazotriazines. ossila.com

Applications as a Chemical Building Block in Advanced Organic Synthesis Research

The presence of the trifluoroethyl group makes 4-(1-Amino-2,2,2-trifluoroethyl)aniline a highly valuable building block in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. 4-(1-Amino-2,2,2-trifluoroethyl)aniline serves as a key starting material for the synthesis of more complex fluorinated scaffolds. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net These scaffolds are of great interest in drug discovery, as fluorination can enhance metabolic stability, binding affinity, and bioavailability. The development of synthetic methods to create diverse libraries of fluorinated compounds is an active area of research.

The modification of the aniline moiety allows for the synthesis of novel ligands for transition metal catalysis. The electronic properties of the ligand can be fine-tuned by introducing different substituents on the aromatic ring or by modifying the amino group. For example, fluorinated anilines can be used to synthesize ligands for catalysts used in cross-coupling reactions or other important organic transformations. ossila.com

Despite a comprehensive search of scientific literature and patent databases, no specific research has been found detailing the direct application of 4-(1-Amino-2,2,2-trifluoroethyl)aniline in the synthesis of specialized polymers or advanced dyes within the scope of material science.

Scientific research in the field of high-performance polymers often explores the incorporation of fluorine-containing monomers to enhance material properties. The presence of trifluoromethyl groups, as found in 4-(1-Amino-2,2,2-trifluoroethyl)aniline, is generally known to impart desirable characteristics to polymers such as increased thermal stability, improved chemical resistance, lower dielectric constants, and enhanced solubility in organic solvents. These properties are highly sought after for applications in microelectronics, aerospace, and specialty coatings.

Similarly, in the field of advanced dyes, aniline derivatives are fundamental building blocks for the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. The specific substituents on the aniline ring play a crucial role in determining the final color, fastness, and other performance characteristics of the dye. The introduction of a trifluoroethyl group could potentially influence the spectroscopic properties and stability of the resulting dye molecules.

However, the absence of specific studies or patents utilizing 4-(1-Amino-2,2,2-trifluoroethyl)aniline for these purposes means that no detailed research findings, data tables, or specific examples of its role in material science can be provided at this time. The potential of this compound in creating novel polymers and dyes remains an area for future research and development.

Emerging Research Directions and Methodological Advances for 4 1 Amino 2,2,2 Trifluoroethyl Aniline

Development of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like 4-(1-Amino-2,2,2-trifluoroethyl)aniline. Traditional methods for introducing trifluoromethyl groups can often involve harsh reagents and generate significant waste. Consequently, the development of more environmentally benign synthetic routes is an active area of research.

One promising avenue is the use of photocatalysis. Visible-light-mediated reactions offer a milder and more sustainable alternative to classical methods. For instance, the use of organic dyes like Eosin Y as a photocatalyst can facilitate the difluoroalkylation of anilines under gentle conditions, which could be adapted for the synthesis of precursors to 4-(1-Amino-2,2,2-trifluoroethyl)aniline. acs.org Such methods often utilize ambient temperatures and reduce the reliance on transition-metal catalysts. acs.org

Another key aspect of green chemistry is the use of safer and more abundant starting materials. Research into iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source exemplifies this approach. rsc.orgnih.gov This method operates in an aqueous solution and avoids the need for an inert atmosphere, making it a more sustainable process. rsc.orgnih.gov The application of such a catalytic system to precursors of 4-(1-Amino-2,2,2-trifluoroethyl)aniline could significantly improve the environmental footprint of its synthesis.

Furthermore, the concept of atom economy is central to green synthesis. The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can minimize waste and improve efficiency. For example, a one-pot N-H insertion reaction via cascade diazotization/N-trifluoroethylation has been developed for a range of N-trifluoroethylated anilines. rsc.org

Below is a table summarizing potential green chemistry approaches for the synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline and its analogs.

Green Chemistry ApproachKey FeaturesPotential Application to 4-(1-Amino-2,2,2-trifluoroethyl)aniline Synthesis
Photocatalysis Utilizes visible light, often employs organic dyes or transition-metal complexes as catalysts, milder reaction conditions.Synthesis of fluorinated aniline (B41778) precursors.
Biocatalysis Employs enzymes as catalysts, high selectivity, operates under mild conditions (aqueous environment, ambient temperature and pressure).Enantioselective synthesis of the chiral amine center.
Flow Chemistry Reactions are conducted in a continuous stream, enhanced heat and mass transfer, improved safety and scalability.Optimization of reaction conditions and increased yield.
Use of Greener Solvents Replacement of hazardous organic solvents with water, ionic liquids, or supercritical fluids.Reduction of solvent-related waste and environmental impact.
Catalysis with Earth-Abundant Metals Utilization of catalysts based on iron, copper, or manganese instead of precious metals like palladium or rhodium.Cost reduction and decreased environmental burden.

High-Throughput Screening Methodologies for Reaction Discovery and Optimization

High-throughput screening (HTS) has revolutionized the process of drug discovery and is now being increasingly applied to reaction discovery and optimization. For a molecule like 4-(1-Amino-2,2,2-trifluoroethyl)aniline, HTS can rapidly identify optimal reaction conditions, catalysts, and substrates, thereby accelerating the development of efficient synthetic routes.

The core of HTS in chemistry involves the parallel execution of a large number of reactions in miniaturized formats, such as microplates. This allows for the rapid screening of a wide array of variables. For the synthesis of fluorinated amines, HTS can be employed to screen different fluorine sources, catalysts, ligands, and solvents to maximize yield and selectivity. A single-step method based on the alkylation of amines has been used for the fast parallel synthesis of libraries of cationic lipid-like molecules, demonstrating the potential for rapid diversification. nih.gov

A key enabling technology for HTS is rapid and sensitive analytical techniques. Mass spectrometry, particularly nanoelectrospray ionization mass spectrometry (nESI-MS), is well-suited for the high-throughput analysis of reaction outcomes. chemrxiv.org Segmented flow nESI-MS platforms can be used to screen photochemical reactions in microwell plates, allowing for the rapid optimization of parameters like photocatalysts and solvents. chemrxiv.org The application of such techniques to the synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline would enable the swift identification of optimal conditions from a vast experimental space.

Another powerful HTS technique for fluorine-containing molecules is ¹⁹F NMR spectroscopy. The favorable properties of the ¹⁹F nucleus, such as its high sensitivity and wide chemical shift range, make it an excellent tool for screening. adelphi.edu Fluorine-NMR experiments can be used in a high-throughput manner to screen for binding interactions or to monitor reaction progress in complex mixtures. adelphi.edu

The following table outlines various HTS methodologies applicable to the study of 4-(1-Amino-2,2,2-trifluoroethyl)aniline.

HTS MethodologyPrincipleApplication in 4-(1-Amino-2,2,2-trifluoroethyl)aniline Research
Parallel Synthesis Simultaneous synthesis of a large number of compounds in a spatially addressed format (e.g., microplates).Rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.
Mass Spectrometry-Based Screening Rapid analysis of reaction products using techniques like nESI-MS to determine conversion and identify byproducts.High-throughput optimization of synthetic reaction conditions (catalyst, solvent, temperature).
¹⁹F NMR Screening Utilizes the unique properties of the ¹⁹F nucleus for rapid and sensitive detection in complex mixtures.Screening for biological activity or monitoring reaction kinetics in a high-throughput format.
Fluorescence-Based Assays Development of fluorescent probes or assays to monitor reaction progress or biological activity.High-throughput screening of catalysts or enzyme variants for enantioselective synthesis.

Advanced In-Situ Monitoring Techniques for Reaction Progress and Mechanism Studies

Understanding the intricate details of a chemical reaction is crucial for its optimization and scale-up. Advanced in-situ monitoring techniques provide real-time information about the reaction progress, allowing for the identification of intermediates, the elucidation of reaction mechanisms, and the precise control of reaction parameters.

For the synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be invaluable. In-situ IR and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates by tracking their characteristic vibrational frequencies. spectroscopyonline.com This information can be used to determine reaction kinetics and endpoints. spectroscopyonline.com

In-situ NMR spectroscopy offers detailed structural information about the species present in the reaction mixture. This can be particularly useful for identifying transient intermediates that may not be observable by other techniques. The ability to monitor reactions in real-time can help in optimizing reaction conditions to minimize the formation of byproducts.

The following table provides an overview of advanced in-situ monitoring techniques and their potential applications in the study of 4-(1-Amino-2,2,2-trifluoroethyl)aniline synthesis.

In-Situ Monitoring TechniqueInformation ProvidedApplication in 4-(1-Amino-2,2,2-trifluoroethyl)aniline Synthesis
Infrared (IR) Spectroscopy Functional group analysis, concentration of reactants and products.Real-time monitoring of reaction kinetics and conversion.
Raman Spectroscopy Molecular vibrations, complementary to IR, suitable for aqueous systems.Mechanistic studies, particularly for reactions in aqueous media.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, identification of intermediates.Elucidation of reaction pathways and identification of transient species.
Mass Spectrometry (MS) Molecular weight of species in the reaction mixture.Identification of products and byproducts in real-time.
X-ray Diffraction (XRD) Crystalline structure of solid-state reactions.Monitoring of mechanochemical synthesis and solid-state transformations. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Pathway Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to transform the landscape of chemical synthesis and drug discovery. These computational tools can analyze vast datasets to identify patterns, predict properties, and suggest novel synthetic routes, thereby accelerating the research and development process.

For a molecule like 4-(1-Amino-2,2,2-trifluoroethyl)aniline, AI can be employed in several ways. In compound design, ML models can predict the biological activity and physicochemical properties of derivatives, guiding the synthesis of new analogs with improved characteristics. researchgate.net For instance, a deep learning model, F-CPI, has been developed to predict the effect of fluorine substitution on drug activity. researchgate.net

Furthermore, ML algorithms can be used to optimize reaction conditions. By integrating ML with automated flow reactors, it is possible to rapidly explore a wide range of reaction parameters and identify the optimal conditions for a given transformation. rsc.orgchemrxiv.orgresearchgate.net This approach has been successfully applied to the optimization of anodic trifluoromethylation reactions. rsc.orgchemrxiv.orgresearchgate.net

The table below summarizes the potential applications of ML and AI in the context of 4-(1-Amino-2,2,2-trifluoroethyl)aniline research.

AI/ML ApplicationDescriptionRelevance to 4-(1-Amino-2,2,2-trifluoroethyl)aniline
Retrosynthesis Prediction AI algorithms suggest synthetic routes to a target molecule by working backward from the product.Proposing novel and efficient synthetic pathways. engineering.org.cn
Reaction Outcome Prediction ML models predict the products and yields of a chemical reaction given the reactants and conditions.Guiding the selection of reaction conditions to maximize yield and minimize byproducts. rsc.orgjetir.org
Property Prediction Predicting physicochemical properties, biological activity, and toxicity of molecules.Designing new derivatives with desired therapeutic profiles. researchgate.net
Reaction Optimization ML algorithms coupled with automated systems can rapidly identify optimal reaction conditions.Accelerating the optimization of synthetic steps. rsc.orgchemrxiv.orgresearchgate.net

Exploration of Unique Reactivity Profiles under Extreme Conditions

Investigating the reactivity of molecules under extreme conditions, such as high pressure or high temperature, can unveil novel reaction pathways and lead to the synthesis of unique chemical structures. While many synthetic transformations are conducted under standard laboratory conditions, exploring the chemical space beyond these parameters can offer significant advantages.

For 4-(1-Amino-2,2,2-trifluoroethyl)aniline, subjecting it or its precursors to high pressure could influence the stereochemical outcome of reactions, potentially leading to higher diastereoselectivity or enantioselectivity. High pressure can also accelerate reactions that are sluggish at ambient pressure, enabling transformations that are otherwise impractical.

High-temperature conditions, often employed in flow chemistry setups, can also unlock new reactivity. The short residence times in flow reactors can allow for reactions to be conducted at temperatures that would lead to decomposition in traditional batch reactors. This could enable novel C-H activation or functionalization reactions on the aniline ring or at the benzylic position.

While specific studies on 4-(1-Amino-2,2,2-trifluoroethyl)aniline under extreme conditions are not yet prevalent, the general principles of high-pressure and high-temperature chemistry suggest a fertile ground for future research. The table below outlines potential areas of exploration.

Extreme ConditionPotential Effect on ReactivityPossible Application to 4-(1-Amino-2,2,2-trifluoroethyl)aniline
High Pressure Can favor reactions with a negative activation volume, influence stereoselectivity.Enhancing the efficiency of cycloaddition reactions or improving stereochemical control in asymmetric synthesis.
High Temperature (in Flow) Can overcome high activation barriers, enable new reaction pathways.Facilitating C-H functionalization or other challenging transformations.
Microwave Irradiation Rapid and efficient heating of the reaction mixture.Accelerating reaction rates and improving yields in various synthetic steps.
Sonochemistry (Ultrasound) Can generate localized high temperatures and pressures through acoustic cavitation.Promoting reactions that are difficult to initiate under conventional conditions.

Q & A

Q. What are the standard synthetic routes for 4-(1-Amino-2,2,2-trifluoroethyl)aniline?

The compound is synthesized via nucleophilic addition of Grignard reagents to trifluoromethylated N,O-acetals. For example, 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline reacts with MeMgBr in dry THF under argon at low temperatures (−15°C to −78°C), yielding the desired trifluoroethyl amine. Optimization studies show that temperatures above 0°C lead to decomposition, while excess MeMgBr (≥2 eq.) ensures complete conversion . Coupling reactions, such as amide formation with benzoyl chloride derivatives, are also employed for functionalization .

Q. What analytical techniques are critical for characterizing the structural integrity of 4-(1-Amino-2,2,2-trifluoroethyl)aniline?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine environments.
  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for resolving stereochemical ambiguities in crystalline derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

The trifluoroethylamine moiety is explored in drug design due to its metabolic stability and ability to modulate lipophilicity. It serves as an intermediate in synthesizing bioactive molecules targeting nuclear receptors (e.g., RORα/γ agonists) and enzyme inhibitors. Its fluorinated structure enhances binding affinity in hydrophobic protein pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Studies demonstrate that maintaining low temperatures (−15°C to −78°C) and using precise stoichiometry of Grignard reagents (2–3 eq.) reduce side reactions. For example, at −15°C, yields improve to 74% compared to <50% at 0°C. Electron-deficient aryl substrates react more efficiently, while electron-rich systems require longer reaction times or alternative catalysts .

Q. How do electronic effects of substituents on the aryl ring influence reactivity?

Electron-withdrawing groups (e.g., halides, trifluoromethyl) enhance reactivity by stabilizing transition states during nucleophilic addition. Conversely, electron-donating groups (e.g., methoxy) slow reaction rates due to decreased electrophilicity at the acetamide carbonyl. For instance, morpholino substituents tolerate Grignard addition, but yields drop significantly with para-methoxy groups .

Q. What strategies resolve contradictory spectral data in fluorinated aniline derivatives?

  • 19F NMR distinguishes between trifluoroethyl regioisomers and detects decomposition products (e.g., trifluoroacetates).
  • Dynamic HPLC under chiral conditions separates enantiomers when stereocenters are present.
  • Computational modeling (DFT calculations) validates proposed structures when crystallographic data are unavailable .

Q. How can enantiomeric purity be achieved in asymmetric synthesis?

Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) are employed during the Grignard addition step. For example, N,O-acetals derived from L-proline induce asymmetry, yielding enantiomeric excesses >90%. Alternatively, kinetic resolution via enzymatic catalysis (lipases) separates racemic mixtures .

Q. What mechanistic insights explain the stability of the trifluoroethyl group under acidic conditions?

The strong electron-withdrawing effect of the CF₃ group stabilizes the adjacent amine via inductive effects, reducing protonation susceptibility. This stability is critical in drug design, as it prevents premature degradation in physiological environments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

Systematic validation is required:

  • Replicate reactions under inert atmospheres (argon) to exclude moisture/O₂ interference.
  • Compare purity of starting materials (e.g., N,O-acetals) via HPLC.
  • Use internal standards (e.g., surrogates like phenol-d6) to quantify yields accurately .

Q. What experimental evidence supports the proposed reaction mechanism for Grignard addition?

Isotopic labeling (e.g., ¹⁸O in N,O-acetals) and in situ FTIR monitoring reveal a two-step mechanism:

Nucleophilic attack by MeMgBr at the carbonyl carbon.

Elimination of the ethoxy group to form the trifluoroethylamine.
Side products (e.g., ethers) arise from incomplete elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.